2-(2,4-Dichloro-5-fluorophenyl)propanal
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Overview
Description
2-(2,4-Dichloro-5-fluorophenyl)propanal is an organic compound with the molecular formula C9H7Cl2FO and a molecular weight of 221.06 g/mol It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, along with a propanal group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichloro-5-fluorophenyl)propanal typically involves the reaction of 2,4-dichloro-5-fluorobenzaldehyde with a suitable reagent to introduce the propanal group. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichloro-5-fluorophenyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(2,4-Dichloro-5-fluorophenyl)propanoic acid.
Reduction: 2-(2,4-Dichloro-5-fluorophenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2,4-Dichloro-5-fluorophenyl)propanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichloro-5-fluorophenyl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichloro-5-fluorophenyl)ethanol
- 2-(2,4-Dichloro-5-fluorophenyl)acetic acid
- 2-(2,4-Dichloro-5-fluorophenyl)propanoic acid
Uniqueness
Its structure allows for diverse chemical modifications, making it a valuable intermediate in various synthetic pathways .
Properties
Molecular Formula |
C9H7Cl2FO |
---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
2-(2,4-dichloro-5-fluorophenyl)propanal |
InChI |
InChI=1S/C9H7Cl2FO/c1-5(4-13)6-2-9(12)8(11)3-7(6)10/h2-5H,1H3 |
InChI Key |
IDBSWMQEVYQLTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=O)C1=CC(=C(C=C1Cl)Cl)F |
Origin of Product |
United States |
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